1-((2-Methylcyclopropyl)methyl)piperazine
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Overview
Description
1-((2-Methylcyclopropyl)methyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a 2-methylcyclopropyl group attached to the piperazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methylcyclopropyl)methyl)piperazine typically involves the reaction of piperazine with 2-methylcyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microwave-assisted synthesis to accelerate reaction rates and improve product purity .
Chemical Reactions Analysis
Types of Reactions
1-((2-Methylcyclopropyl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-((2-Methylcyclopropyl)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Methylcyclopropyl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative with a single methyl group attached to the nitrogen atom.
1-(Cyclopropylmethyl)piperazine: Similar to 1-((2-Methylcyclopropyl)methyl)piperazine but with a cyclopropylmethyl group instead of a 2-methylcyclopropyl group.
Uniqueness
This compound is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-[(2-methylcyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C9H18N2/c1-8-6-9(8)7-11-4-2-10-3-5-11/h8-10H,2-7H2,1H3 |
InChI Key |
VVKYUDUJAVQXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1CN2CCNCC2 |
Origin of Product |
United States |
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